Octanal, 2,4-diethyl-
CAS No.: 55877-08-2
Cat. No.: VC19615467
Molecular Formula: C12H24O
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55877-08-2 |
|---|---|
| Molecular Formula | C12H24O |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | 2,4-diethyloctanal |
| Standard InChI | InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3 |
| Standard InChI Key | JANNLFXZQKAKEF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)CC(CC)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Octanal, 2,4-diethyl- features a decane backbone () with ethyl groups () at carbons 2 and 4. The aldehyde functional group () occupies the terminal position, granting the compound its characteristic reactivity. The IUPAC name, 2,4-diethyldecanal, precisely describes this arrangement. The molecular structure is represented as:
This branching pattern significantly influences its physical properties, such as boiling point and solubility, compared to linear aldehydes like octanal (CAS 124-13-0) .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55877-08-2 | |
| Molecular Formula | ||
| Molecular Weight | 184.318 g/mol | |
| Exact Mass | 184.183 g/mol | |
| LogP (Partition Coefficient) | 3.818 |
The LogP value indicates moderate hydrophobicity, aligning with its potential use in lipid-rich environments or non-polar solvents.
Synthesis and Production
Industrial Synthesis Pathways
The primary route to synthesize 2,4-diethyloctanal involves the oxidation of 2,4-diethyl-1-octanol, a corresponding alcohol. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide () under mild conditions to avoid over-oxidation to carboxylic acids .
Alternative methods include the hydroformylation of alkenes, though this approach is less common due to challenges in regioselectivity.
Laboratory-Scale Preparation
Small-scale synthesis often utilizes the Swern oxidation of 2,4-diethyl-1-octanol, which avoids harsh acidic conditions. This method employs oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the aldehyde in high yields .
Physicochemical Properties
Thermal Properties
| Property | Value (Estimated) | Basis |
|---|---|---|
| Boiling Point | 230–250°C | Extrapolated from |
| Flash Point | >100°C | Derived from hydrocarbon analogs |
The elevated boiling point compared to linear aldehydes (e.g., octanal boils at 171°C ) is attributed to increased van der Waals forces from branching.
Solubility and Reactivity
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Solubility: Limited water solubility (<0.1 g/L at 20°C) due to the long hydrocarbon chain. Miscible with organic solvents like ethanol and diethyl ether.
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Reactivity: The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to form carboxylic acids.
Applications and Industrial Relevance
Fragrance and Flavor Industry
Branched aldehydes like 2,4-diethyloctanal contribute to citrus and floral notes in perfumes. While octanal (CAS 124-13-0) is a known component in orange oil , the diethyl variant likely enhances longevity in fragrance formulations due to its lower volatility.
Surfactant and Polymer Production
The compound serves as a precursor for sulfonated surfactants, where the aldehyde is converted to a sulfonic acid derivative. Such surfactants are valued in detergents for their stability in hard water .
Pharmaceutical Intermediates
Aldehydes are pivotal in synthesizing imines and Schiff bases, which are intermediates in drug development. The branching in 2,4-diethyloctanal may improve lipid solubility, enhancing bioavailability in active pharmaceutical ingredients (APIs).
Research Gaps and Future Directions
Current literature lacks detailed kinetic studies and ecotoxicological profiles for 2,4-diethyloctanal. Future research should prioritize:
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Thermodynamic Data: Precise measurements of vapor pressure and enthalpy of vaporization.
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Biodegradability: Assessing environmental persistence through OECD 301 tests.
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Synthetic Optimization: Developing catalytic methods to improve oxidation efficiency.
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